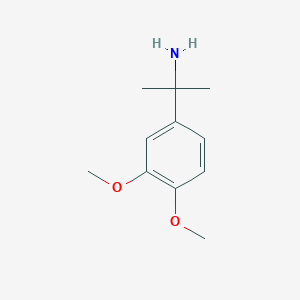

2-(3,4-Dimethoxyphenyl)propan-2-amine

Vue d'ensemble

Description

2-(3,4-Dimethoxyphenyl)propan-2-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has been reported .Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be viewed using Java or Javascript .Chemical Reactions Analysis

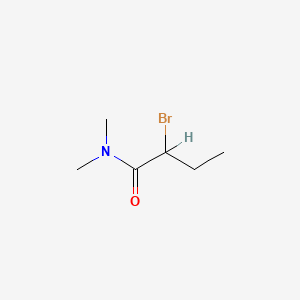

The chemical reactions involving 2-(3,4-Dimethoxyphenyl)propan-2-amine are complex. For example, it can be transformed into 2-chloro-N-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP, 6) under certain conditions . Also, it can be converted from 3,4-Dimethoxybenzaldehyde (veratraldehyde) through a series of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine include a molecular weight of 231.72 . Other properties such as boiling point, melting point, and vapor pressure can be found in the ChemSpider database .Applications De Recherche Scientifique

Nitric Oxide Synthesis Stimulation

This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. It’s particularly interesting in the context of gastric smooth muscles, where it may regulate spontaneous contractile activity .

Isoquinoline Precursor Synthesis

As an isoquinoline precursor, this molecule serves as a base model for synthesizing compounds like 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which has implications in vasodilation and smooth muscle relaxation .

Catalysis in Organic Synthesis

The compound is used in catalytic protocols for the synthesis of organic compounds. It’s involved in the Michael addition of N-heterocycles to chalcones, which is a step towards creating bioactive compounds .

Synthesis of β-Azolyl Ketones

β-Azolyl ketones, which have applications in fungicide, bactericide, and herbicide formulations, can be synthesized using this compound as a starting material .

Intermediate for Muscle Relaxant

It serves as an intermediate in the preparation of muscle relaxants like papaverine. This application is significant in medical pharmacology for the treatment of various muscular conditions .

Enantiopure Drug Synthesis

The compound is used in the transaminase-mediated synthesis of enantiopure drugs. These drugs have specific applications due to their chirality, which can affect their biological activity .

Neurotransmitter Interaction Studies

Research has explored the interaction between this compound and neurotransmitters like acetylcholine and serotonin. This is crucial for understanding its potential effects on mood, cognition, and peripheral functions .

Biological Activity Regulation

The compound is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS). This has implications for the function of nNOS/NO and could regulate the spontaneous contractile activity of gastric smooth muscle .

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)propan-2-amine is the neurotransmitters acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as nitric oxide (NO) . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and pain, as well as peripheral functions in the cardiovascular, gastrointestinal, endocrine, and pulmonary systems .

Mode of Action

The compound interacts with its targets by affecting the intracellular signaling pathways of 5-HT . This interaction leads to changes in the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells, which increase significantly in the myenteric plexus and smooth muscle (SM) cells .

Biochemical Pathways

The compound’s interaction with its targets affects the function of nNOS/NO, which is involved in the regulation of intestinal neurons expressing nNOS . This likely regulates the spontaneous contractile activity of gastric SM .

Result of Action

The result of the compound’s action is likely the regulation of the spontaneous contractile activity of gastric SM . This is achieved through its effect on the function of nNOS/NO and the regulation of intestinal neurons expressing nNOS .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPBFJRGWKCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388758 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153002-39-2 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

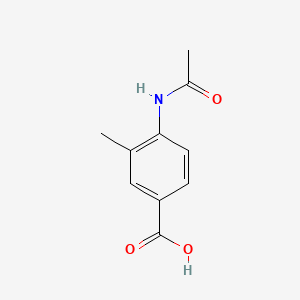

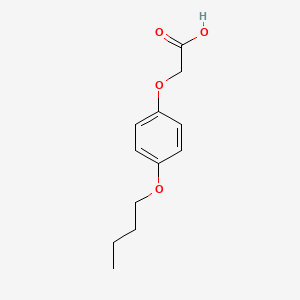

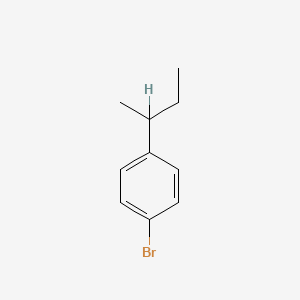

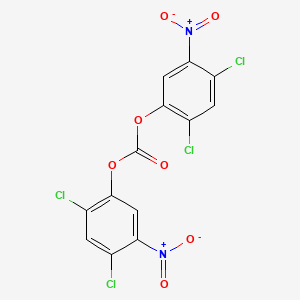

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.